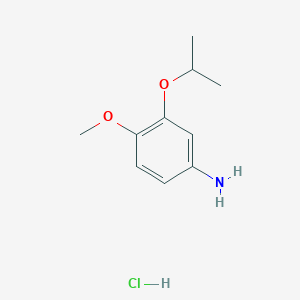
2,2-Diethyl-1lambda4-thiomorpholin-1-one hydrochloride
Vue d'ensemble
Description
2,2-Diethyl-1lambda4-thiomorpholin-1-one hydrochloride is a chemical compound with the molecular formula C8H18ClNOS and a molecular weight of 211.75 g/mol . It is offered by various chemical suppliers .
Molecular Structure Analysis
The InChI code for 2,2-Diethyl-1lambda4-thiomorpholin-1-one hydrochloride is1S/C8H17NOS.ClH/c1-3-8(4-2)7-9-5-6-11(8)10;/h9H,3-7H2,1-2H3;1H . This code can be used to generate the molecular structure of the compound. Physical And Chemical Properties Analysis
2,2-Diethyl-1lambda4-thiomorpholin-1-one hydrochloride is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
One study elaborates on the synthesis of thiomorpholine derivatives and their antimicrobial activity. These derivatives were synthesized to increase the Log P value, aiming to enhance microbial intracellular concentration and decrease microbial resistance. The antimicrobial activity of the newly synthesized compounds was tested, showing potential as bioactive molecules with less toxicity (D. Kardile & N. Kalyane, 2010).
Building Blocks in Medicinal Chemistry
Thiomorpholines and their analogs are highlighted as important building blocks in medicinal chemistry. The study discusses the preparation of novel bridged bicyclic thiomorpholines that have shown interesting biological profiles and could serve as potentially useful building blocks in drug discovery (Daniel P. Walker & D. J. Rogier, 2013).
Antitumor Activity
Another area of application is the exploration of tertiary aminoalkanol hydrochlorides derived from thiomorpholine for their antitumor activity. This research aimed to identify biologically active compounds among a new series of tertiary aminoalkanols, specifically testing them for antitumor properties. The study provides insights into the potential use of these compounds in cancer therapy (A. U. Isakhanyan et al., 2016).
Photoinitiator-Induced Cytotoxicity Study
The cytotoxic effects of combinations of photoinitiators with chemicals, including those related to thiomorpholine structures, were evaluated. This study aimed at understanding the potential health risks associated with exposure to these chemicals, providing valuable information for occupational safety (Yoichi Kawasaki et al., 2015).
Neurokinin-1 Receptor Antagonist Development
Research into neurokinin-1 receptor antagonists for clinical use in treating emesis and depression identified water-soluble compounds with thiomorpholine components as effective in pre-clinical tests. These findings contribute to the development of new therapeutic agents (T. Harrison et al., 2001).
Safety and Hazards
The compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2,2-diethyl-1,4-thiazinane 1-oxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOS.ClH/c1-3-8(4-2)7-9-5-6-11(8)10;/h9H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBCZDGFCRIZHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNCCS1=O)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 1-[(4-methoxyphenyl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1471046.png)
![1-{[1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1471048.png)
![10-(4-Chlorophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B1471050.png)


![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1471053.png)
![tert-butyl 5-(pyridin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1471054.png)

